N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide
Description
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Properties
IUPAC Name |
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-8-4-10-23(19)18-7-3-5-15(11-18)13-21-20(25)16-12-17-6-1-2-9-22(17)14-16/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBXCYUXPTLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CNC(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone, which yields the corresponding π-expanded indolizine . The reaction conditions often involve the use of transition metal catalysts and oxidative coupling agents to achieve the desired substitution patterns .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives and indole-based molecules, such as:
- Indole-3-acetic acid
- Indole-2-carboxylic acid
- Indole-3-carboxaldehyde
Uniqueness
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide is unique due to its specific substitution pattern and the presence of the oxopyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
